molecular formula C22H22Si B14260227 1,1-Di(1H-inden-1-yl)silolane CAS No. 152766-17-1

1,1-Di(1H-inden-1-yl)silolane

Cat. No.: B14260227
CAS No.: 152766-17-1
M. Wt: 314.5 g/mol
InChI Key: IDNYWRCJWNAIPF-UHFFFAOYSA-N
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Description

1,1-Di(1H-inden-1-yl)silolane is a silicon-containing bicyclic compound featuring two indenyl moieties bridged via a silicon atom. Its structure combines the aromatic π-system of indene with the tetrahedral geometry of silicon, making it a unique candidate for applications in catalysis, materials science, and ligand design. The silicon atom introduces distinct electronic and steric properties compared to carbon-bridged analogues, such as enhanced Lewis acidity and altered bond lengths (e.g., Si–C bonds are longer than C–C bonds) .

Properties

CAS No.

152766-17-1

Molecular Formula

C22H22Si

Molecular Weight

314.5 g/mol

IUPAC Name

1,1-bis(1H-inden-1-yl)silolane

InChI

InChI=1S/C22H22Si/c1-3-9-19-17(7-1)11-13-21(19)23(15-5-6-16-23)22-14-12-18-8-2-4-10-20(18)22/h1-4,7-14,21-22H,5-6,15-16H2

InChI Key

IDNYWRCJWNAIPF-UHFFFAOYSA-N

Canonical SMILES

C1CC[Si](C1)(C2C=CC3=CC=CC=C23)C4C=CC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Di(1H-inden-1-yl)silolane typically involves the reaction of indene with a silicon-containing precursor under specific conditions. One common method involves the use of a Grignard reagent derived from indene, which reacts with a silicon halide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1,1-Di(1H-inden-1-yl)silolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Di(1H-inden-1-yl)silolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Di(1H-inden-1-yl)silolane involves its interaction with various molecular targets. The indenyl groups can participate in π-π interactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex structures. These interactions are crucial for its reactivity and applications in different fields .

Comparison with Similar Compounds

Biindenes (Carbon-Bridged Analogues)

Biindenes, such as 1H,1′H-1,1′-biindene, are synthesized via oxidative homocoupling of indenyl lithium species . Key differences include:

  • Bridging Atom : Biindenes use carbon instead of silicon, leading to shorter bridge bonds (C–C: ~1.54 Å vs. Si–C: ~1.87 Å).
  • Synthetic Routes : Biindenes rely on oxidative coupling, while silolanes often require directed C–H silylation or silicon-based directing groups (e.g., TBPicSi in iridium-catalyzed reactions) .

Other Silolanes

Silolanes like those in iridium-catalyzed C–H silylation () share the silicon-containing bicyclic framework but differ in substituents and reactivity:

  • Stereochemical Outcomes : Silolanes exhibit syn:anti isomerism during silylation, with scrambling at silicon observed under KOtBu catalysis .
  • Directing Groups: The TBPicSi group enables efficient Si–H/C–H activation, a feature absent in non-chelating silolanes .

Indenyl-Metal Complexes

Compounds like Chloro[(1,2,3-η)-1-(tert-butyl)-1H-inden-1-yl]palladium () highlight indenyl ligands in catalysis. Comparatively:

  • Coordination Modes : Silolane’s silicon bridge may enable η⁵ or η³ coordination, whereas indenyl-metal complexes typically adopt η⁵ binding.

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